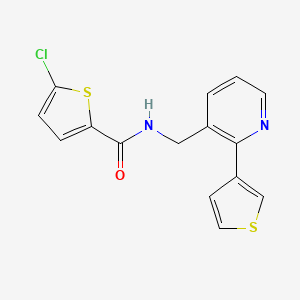
5-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H11ClN2OS2 and its molecular weight is 334.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It’s known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that the compound may interact with its targets to modulate their function, leading to these observed effects.
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds , it is likely that multiple pathways could be affected.
Result of Action
Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound could have diverse molecular and cellular effects.
Activité Biologique
5-Chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including synthesis methods, pharmacological evaluations, and research findings.
Chemical Structure and Properties
The compound's IUPAC name is 5-chloro-N-[(2-thiophen-3-yl)pyridin-3-yl)methyl]thiophene-2-carboxamide, with a molecular formula of C15H11ClN2OS2 and a molecular weight of 334.84 g/mol. The structure features multiple functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| IUPAC Name | 5-chloro-N-[(2-thiophen-3-yl)pyridin-3-yl)methyl]thiophene-2-carboxamide |
| Molecular Formula | C15H11ClN2OS2 |
| Molecular Weight | 334.84 g/mol |
| Purity | Typically >95% |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Thiophene Ring : Utilizing methods such as the Gewald reaction or Paal–Knorr synthesis.
- Functionalization : Introducing the pyridine and carboxamide groups through various substitution reactions.
These methods are optimized for yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating potent antibacterial activity .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or receptors involved in microbial growth and proliferation. For instance, it may act as an inhibitor of DNA gyrase or dihydrofolate reductase (DHFR), which are critical targets in bacterial cell replication .
Case Studies
-
Study on Antimicrobial Efficacy :
- A series of derivatives related to this compound were tested for their antimicrobial efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features exhibited strong inhibitory effects, suggesting a potential for developing new antibiotics .
- Safety Profile Evaluation :
Propriétés
IUPAC Name |
5-chloro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c16-13-4-3-12(21-13)15(19)18-8-10-2-1-6-17-14(10)11-5-7-20-9-11/h1-7,9H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGROUZPWIPVIIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













